N-(4-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide
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Overview
Description
N-(4-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone.
Introduction of the Amino Group: The 3-methoxyphenylamino group can be introduced via nucleophilic substitution.
Acylation: The final step involves the acylation of the quinoxaline derivative with 2-methylbenzyl acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can target the quinoxaline core, potentially leading to dihydroquinoxaline derivatives.
Substitution: The amino and acetamide groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate nucleophilic or electrophilic substitution.
Major Products
Oxidation: Products may include quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.
Material Science:
Biology and Medicine
Antimicrobial Activity: Quinoxaline derivatives are known for their antimicrobial properties.
Cancer Research: Potential use as a chemotherapeutic agent due to its ability to interact with DNA.
Industry
Pharmaceuticals: Used in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(4-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide involves its interaction with various molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Known for its use in organic synthesis and as a precursor to various pharmaceuticals.
Acetylacetone: Another diketone with applications in coordination chemistry and as a building block for more complex molecules.
Uniqueness
N-(4-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide is unique due to its combination of a quinoxaline core with a methoxyphenylamino group and an acetamide moiety. This structure provides a unique set of chemical properties and potential biological activities not found in simpler compounds like ethyl acetoacetate or acetylacetone.
Properties
Molecular Formula |
C27H26N4O4 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
2-[3-[acetyl-[(2-methylphenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C27H26N4O4/c1-18-9-4-5-10-20(18)16-30(19(2)32)26-27(34)31(24-14-7-6-13-23(24)29-26)17-25(33)28-21-11-8-12-22(15-21)35-3/h4-15H,16-17H2,1-3H3,(H,28,33) |
InChI Key |
ICLHSBMFAROARI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)OC)C(=O)C |
Origin of Product |
United States |
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